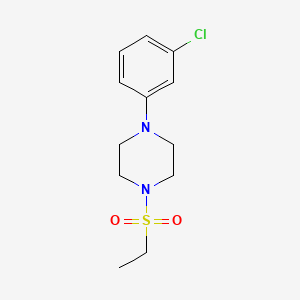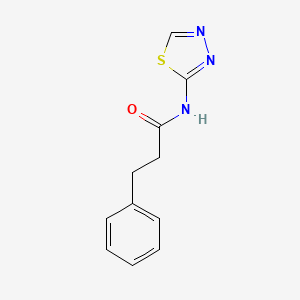![molecular formula C16H13BrN2O2 B5702989 N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide, also known as ABAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ABAM is a small molecule inhibitor that can target specific enzymes, making it a valuable tool in the study of various biological processes.
作用机制
The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide involves its ability to bind to specific enzymes and inhibit their activity. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide can target various enzymes, including AKR1C3, COX-2, and beta-secretase, among others. By inhibiting these enzymes, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide can disrupt various biological processes, leading to its potential applications in research.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been shown to have various biochemical and physiological effects, depending on the specific enzyme it targets. For example, in cancer research, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been shown to inhibit the growth of breast cancer cells by reducing the levels of estrogen produced by these cells. In inflammation research, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been shown to reduce the levels of prostaglandins, which are involved in the inflammatory response. Additionally, in Alzheimer's disease research, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
实验室实验的优点和局限性
One advantage of using N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide in lab experiments is its specificity for certain enzymes. This allows researchers to target specific biological processes and study their effects. Additionally, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules. However, one limitation of using N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide is its potential for off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research involving N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide. One potential direction is the study of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide in combination with other inhibitors or drugs, to determine if synergistic effects can be achieved. Additionally, the development of more specific N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide analogs could lead to new applications in research. Finally, the study of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide in animal models could provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide involves several steps, including the reaction of 2-bromobenzoyl chloride with 2-aminobenzamide, followed by the addition of N-(1-phenylvinyl) formamide. The resulting product is then purified through column chromatography to obtain pure N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide.
科学研究应用
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been shown to inhibit the growth of breast cancer cells by targeting the enzyme AKR1C3. Inflammation research has also shown that N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide can reduce inflammation by targeting the enzyme COX-2. Additionally, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been studied in the context of neurological disorders, such as Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-beta plaques.
属性
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-9-5-4-8-12(13)16(21)19-14(15(18)20)10-11-6-2-1-3-7-11/h1-10H,(H2,18,20)(H,19,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZUMFWNPSQFES-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-bromobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)






![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)
